molecular formula C22H24O11 B8199107 hesperitin-7-O-beta-D-glucoside

hesperitin-7-O-beta-D-glucoside

Cat. No.: B8199107
M. Wt: 464.4 g/mol
InChI Key: ADSYMQORONDIDD-KTTVMXGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hesperitin-7-O-beta-D-glucoside (CAS 906320-94-3), a key monoglucoside metabolite of the citrus flavonoid hesperidin, is a valuable compound for nutritional, pharmacological, and metabolic research. This flavanone glycoside demonstrates significantly enhanced aqueous solubility and bioavailability compared to its precursor, hesperidin, making it an superior candidate for in vitro and in vivo studies . Research indicates its primary mechanism of action involves the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production . This pathway underlies the compound's observed vasodilatory effects, which contribute to improved cutaneous blood flow and recovery of peripheral skin temperature during cold-stimulated stress, suggesting applications in studying thermoregulation . Furthermore, the hesperitin-7-O-glucoside moiety, when formulated as an inclusion complex with β-cyclodextrin, has been shown to exert hypotensive and anti-inflammatory activities in preclinical models, specifically reducing hydrogen peroxide-induced expression of adhesion molecules in endothelial cells . Its main research applications include the study of vascular biology and blood flow, thermoregulatory responses to cold stress, bioenhancement strategies for poorly soluble flavonoids, and endothelial inflammation and dysfunction. The compound is provided as a high-purity material strictly for research purposes in these fields. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15?,17-,19-,20+,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYMQORONDIDD-KTTVMXGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Mechanisms

HEPT7G is typically synthesized via enzymatic hydrolysis of precursor flavonoids. Two primary substrates are employed:

  • Neohesperidin dihydrochalcone : A sweetener derivative processed via naringinase-mediated cleavage of the α-1,2-rhamnosidic bond.

  • Hesperidin : Direct hydrolysis of hesperidin’s rhamnose moiety yields HEPT7G, often facilitated by β-CD to stabilize intermediates.

The reaction mechanism involves naringinase (α-rhamnosidase activity), which selectively removes rhamnose from the C7 position of the flavonoid backbone. In aqueous or water-organic solvent systems (e.g., ethyl acetate), this enzyme operates optimally at pH 5–8 and 30–40°C, with reaction times ranging from 10–50 hours. For example, a mixture of 1 g neohesperidin dihydrochalcone and 0.01 g naringinase (860 U/g) at pH 6.0 and 40°C for 24 hours yielded 0.9 g HEPT7G.

Optimization of Reaction Parameters

Key variables influencing conversion efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature30–40°CMaximizes enzyme activity; higher temperatures risk denaturation
pH6.0–7.0Preserves enzyme stability and substrate solubility
Enzyme-to-Substrate Ratio1:100 (w/w)Higher ratios reduce reaction time but increase costs
Solvent SystemWater with ≤30% organic solventEnhances substrate dispersion without inhibiting enzymes

Notably, integrating β-CD during hesperidin hydrolysis improves solubility and prevents product inhibition, achieving 98% conversion at 70°C and pH 4.5.

Integrated Inclusion Complex Formation

β-Cyclodextrin Encapsulation

Co-processing HEPT7G with β-CD generates an inclusion complex (HEPT7G/βCD) with augmented thermal stability and water solubility. The protocol involves:

  • Dissolving hesperidin and β-CD (1:2 molar ratio) in water at 70°C.

  • Adjusting pH to 4.5 and adding naringinase (24-hour incubation).

  • Filtering, sterilizing, and spray-drying the product.

Nuclear magnetic resonance (NMR) studies confirm complete inclusion, with HEPT7G’s aromatic rings embedded within β-CD’s hydrophobic cavity. This method yields a stable powder with 41.1% –2S and 58.9% –2R stereoisomers, suitable for direct use in nutraceuticals.

Purification and Isolation Techniques

Macroporous Resin Chromatography

Crude HEPT7G mixtures are purified using AB-8 macroporous resin:

  • Adsorption : Load the reaction mixture onto the resin column.

  • Washing : Remove impurities with distilled water.

  • Elution : Recover HEPT7G using 30–50% ethanol.
    This method achieves >99% purity, as demonstrated by high-performance liquid chromatography (HPLC).

Solvent Crystallization

Ethanol-water recrystallization further refines HEPT7G. For example, concentrating the eluate to 30% volume and cooling to 4°C produces crystalline HEPT7G with 99.5% purity.

Comparative Analysis of Preparation Methods

MethodSubstrateYieldPurityScalability
Enzymatic HydrolysisNeohesperidin DC85–90%>99%Lab-scale
β-CD IntegrationHesperidin98%95–98%Industrial

The β-CD method, while slightly lower in purity, offers superior solubility and is preferred for pharmaceutical applications.

Quality Control and Analytical Validation

  • HPLC : Quantifies HEPT7G content using C18 columns and UV detection at 283 nm.

  • FTIR Spectroscopy : Confirms inclusion complex formation via disappearance of O-H deformation bands at 1645 cm⁻¹.

  • DSC Analysis : Reveals increased thermal stability (decomposition >220°C vs. 180°C for free HEPT7G) .

Chemical Reactions Analysis

Types of Reactions

Hesperetin-7-O-beta-D-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants.

    Reduction: Typically involves the use of reducing agents like sodium borohydride.

    Substitution: This includes nucleophilic substitution reactions where the glucoside moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Nucleophilic reagents such as sodium methoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of hesperetin-7-O-beta-D-glucoside, which can be used for further chemical modifications or applications in different fields .

Scientific Research Applications

Anti-Inflammatory Properties

Hesperetin-7-O-beta-D-glucoside has demonstrated significant anti-inflammatory effects, which can be crucial in managing chronic inflammatory diseases.

  • In Vitro Studies : Research involving lipopolysaccharide-stimulated RAW264.7 macrophages indicated that hesperetin-7-O-beta-D-glucoside at a concentration of 5 μM effectively restored cellular metabolic disorders and inflammation markers .
  • In Vivo Studies : In a dextran sodium sulfate-induced colitis model, dietary supplementation of hesperetin-7-O-beta-D-glucoside (1 mg/kg body weight) resulted in notable improvements in colon length and reductions in inflammatory cytokines such as TNF-α and IL-22 .

Enhanced Bioavailability through Inclusion Complexes

The bioavailability of hesperetin-7-O-beta-D-glucoside is significantly improved when formulated as an inclusion complex with beta-cyclodextrin (β-CD).

  • Stability and Solubility : A study highlighted the formation of a stable inclusion complex that enhances the solubility and thermal stability of hesperetin-7-O-beta-D-glucoside, potentially leading to increased absorption and efficacy .
  • Clinical Trials : In a randomized controlled trial, the HEPT7G/β-CD complex was shown to induce a dose-dependent increase in peripheral blood flow during cold exposure, suggesting its potential as a vasodilator .

Modulation of Gut Microbiota

Hesperetin-7-O-beta-D-glucoside has been found to positively influence gut microbiota composition:

  • The compound regulates microbial populations, enhancing beneficial bacteria while reducing pathogenic strains. This modulation is associated with improved metabolic profiles and the production of short-chain fatty acids, which are vital for gut health .

Pharmacokinetics and Absorption Studies

Pharmacokinetic studies have shown that the absorption of hesperetin-7-O-beta-D-glucoside is significantly higher than that of its parent compound, hesperidin:

  • In clinical trials comparing the two compounds, the area under the plasma concentration-time curve for hesperetin-7-O-beta-D-glucoside was over 100 times greater than that for hesperidin/dextrin mixtures, indicating superior absorption characteristics .

Potential Therapeutic Applications

The therapeutic potential of hesperetin-7-O-beta-D-glucoside extends to various health conditions:

  • Vasodilation : Its ability to enhance endothelial function suggests applications in cardiovascular health, particularly in conditions characterized by impaired blood flow or cold sensation responses .
  • Skin Health : Preliminary studies indicate that formulations containing this compound may improve skin texture and elasticity by promoting hydration and reducing signs of aging .

Mechanism of Action

The mechanism of action of hesperetin-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. One possible mechanism is the promotion of nitric oxide production, which relaxes blood vessels and improves blood flow. This vasodilatory effect is mediated through the activation of nervous system thermal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Flavanone Glycosides
  • Naringenin-7-O-glucuronide: A flavanone glucuronide with a glucuronic acid substituent at the 7-position. Unlike HEPT7G, the glucuronide group confers higher polarity, influencing its metabolic pathways (e.g., faster renal excretion) and reduced membrane permeability compared to glucosides .
  • Hesperidin (Hesperetin-7-O-rutinoside): A disaccharide-linked flavanone (glucose + rhamnose). The bulkier rutinoside group reduces solubility compared to HEPT7G, necessitating enzymatic hydrolysis for bioavailability enhancement .
Flavone Glycosides
  • Apigenin-7-O-β-D-glucoside : A flavone glucoside with a similar 7-O-glucose substitution. The absence of a hydroxyl group at the 3′-position in apigenin reduces its antioxidant capacity compared to HEPT7G, which has a trihydroxy configuration .
  • Luteolin-7-O-β-D-glucoside (Cynaroside) : A tetrahydroxyflavone glucoside. The additional hydroxyl group at the 3′-position enhances its radical-scavenging activity but may reduce metabolic stability due to increased susceptibility to methylation or glucuronidation .
Isoflavone Glycosides
  • Genistin (Genistein-7-O-β-D-glucoside) : An isoflavone glucoside with estrogenic activity. Unlike HEPT7G, genistin interacts with estrogen receptors, limiting its use in hormone-sensitive conditions .
Methoxy-Substituted Flavonoids
  • Nepetin-7-O-β-D-glucoside (Eupafolin glucoside): A 6-methoxyflavone glucoside.

Physicochemical and Pharmacokinetic Properties

Compound Solubility (Water) Bioavailability Enhancement Strategy Key Stability Data Notable Biological Activities References
Hesperetin-7-O-β-D-glucoside Moderate (improved via β-CD) β-CD inclusion complex (CE = 281.7) Stability constant: 26,572 M⁻¹ Antioxidant, anti-inflammatory, cardioprotective
Apigenin-7-O-β-D-glucoside Low Co-solvents (e.g., PEG) Not reported Anti-cancer, anti-diabetic
Luteolin-7-O-β-D-glucoside Moderate Nanoemulsion formulations Degrades at pH > 8.0 Neuroprotective, antiviral
Calycosin-7-O-β-D-glucoside Low Liposomal encapsulation Stable in plasma (t½ = 6 h) Endothelial protection, anti-atherosclerotic
Nepetin-7-O-β-D-glucoside High (methanol-soluble) None reported Stable under UV light Anti-allergic, anti-tumor

Functional and Clinical Implications

  • Bioavailability : HEPT7G’s β-CD complex achieves superior solubility (1.2 mg/mL) compared to apigenin-7-O-glucoside (0.3 mg/mL) and hesperidin (0.05 mg/mL) .
  • Antioxidant Capacity: HEPT7G’s trihydroxyflavanone structure confers stronger ROS-scavenging activity (IC₅₀ = 12 µM) than apigenin-7-O-glucoside (IC₅₀ = 25 µM) but weaker than luteolin-7-O-glucoside (IC₅₀ = 8 µM) .
  • Metabolic Stability : Glucuronidated analogs (e.g., naringenin-7-O-glucuronide) undergo faster hepatic metabolism, whereas HEPT7G’s glucoside linkage prolongs systemic exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.